Cas no 102246-82-2 (2-(4-Methoxyphenoxy)ethyl(methyl)amine)

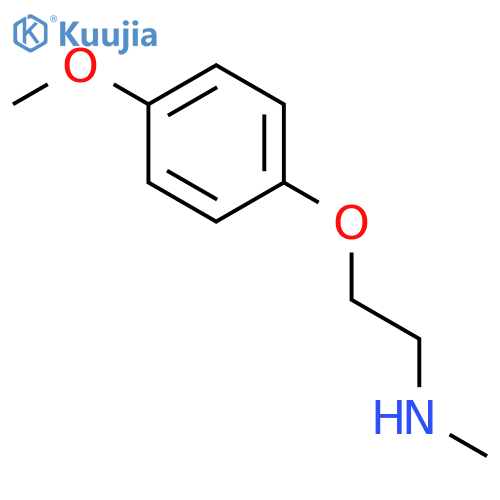

102246-82-2 structure

商品名:2-(4-Methoxyphenoxy)ethyl(methyl)amine

CAS番号:102246-82-2

MF:C10H15NO2

メガワット:181.231602907181

MDL:MFCD06384304

CID:183896

PubChem ID:2574637

2-(4-Methoxyphenoxy)ethyl(methyl)amine 化学的及び物理的性質

名前と識別子

-

- Ethanamine,2-(4-methoxyphenoxy)-N-methyl-

- 2-(4-methoxyphenoxy)-N-methylethanaminium

- 2-(4-Methoxyphenoxy)-N-methyl-1-ethanamine

- N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine

- [2-(4-methoxyphenoxy)ethyl](methyl)amine

- FT-0678596

- N-methyl-2-(4-methoxyphenyloxy)-ethylamine

- CS-0117219

- 2-(4-Methoxyphenoxy)-N-methylethan-1-amine

- DTXSID90368949

- HWUZQODGTCVVBO-UHFFFAOYSA-N

- J-523307

- 102246-82-2

- [2-(4-Methoxy-phenoxy)-ethyl]-methyl-amine

- Ethanamine, 2-(4-methoxyphenoxy)-N-methyl-

- A896839

- EN300-12110

- BB 0217943

- Z85917518

- MFCD06384304

- AKOS000302331

- SCHEMBL2468934

- 2-(4-methoxyphenoxy)-N-methylethanamine

- 2-(4-Methoxyphenoxy)ethyl(methyl)amine

-

- MDL: MFCD06384304

- インチ: InChI=1S/C10H15NO2/c1-11-7-8-13-10-5-3-9(12-2)4-6-10/h3-6,11H,7-8H2,1-2H3

- InChIKey: HWUZQODGTCVVBO-UHFFFAOYSA-N

- ほほえんだ: CNCCOC1=CC=C(C=C1)OC

計算された属性

- せいみつぶんしりょう: 181.110278721g/mol

- どういたいしつりょう: 181.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 30.5Ų

2-(4-Methoxyphenoxy)ethyl(methyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D516756-100g |

n-[2-(4-methoxyphenoxy)ethyl]-n-methylamine |

102246-82-2 | 95% | 100g |

$5400 | 2024-06-05 | |

| eNovation Chemicals LLC | D516756-1g |

n-[2-(4-methoxyphenoxy)ethyl]-n-methylamine |

102246-82-2 | 95% | 1g |

$600 | 2024-06-05 | |

| Alichem | A019145940-5g |

2-(4-Methoxyphenoxy)-N-methylethanamine |

102246-82-2 | 95% | 5g |

$731.88 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187859-1g |

2-(4-Methoxyphenoxy)-n-methylethanamine |

102246-82-2 | 95+% | 1g |

¥2104 | 2023-04-17 | |

| Enamine | EN300-12110-0.1g |

[2-(4-methoxyphenoxy)ethyl](methyl)amine |

102246-82-2 | 93% | 0.1g |

$202.0 | 2023-02-09 | |

| Enamine | EN300-12110-10000mg |

[2-(4-methoxyphenoxy)ethyl](methyl)amine |

102246-82-2 | 93.0% | 10000mg |

$4628.0 | 2023-10-02 | |

| 1PlusChem | 1P0007HI-5g |

Ethanamine, 2-(4-methoxyphenoxy)-N-methyl- |

102246-82-2 | 93% | 5g |

$2999.00 | 2023-12-27 | |

| eNovation Chemicals LLC | D516756-100g |

n-[2-(4-methoxyphenoxy)ethyl]-n-methylamine |

102246-82-2 | 95% | 100g |

$5400 | 2025-02-19 | |

| eNovation Chemicals LLC | D516756-1g |

n-[2-(4-methoxyphenoxy)ethyl]-n-methylamine |

102246-82-2 | 95% | 1g |

$600 | 2025-02-19 | |

| Enamine | EN300-12110-250mg |

[2-(4-methoxyphenoxy)ethyl](methyl)amine |

102246-82-2 | 93.0% | 250mg |

$288.0 | 2023-10-02 |

2-(4-Methoxyphenoxy)ethyl(methyl)amine 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

102246-82-2 (2-(4-Methoxyphenoxy)ethyl(methyl)amine) 関連製品

- 13468-02-5(N,N-Dimethyl-2-phenoxyethanamine)

- 54063-24-0(Ethanamine,2-(3,5-diethoxyphenoxy)-N,N-diethyl-)

- 37421-04-8(N-Methyl-2-phenoxyethanamine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:102246-82-2)2-(4-Methoxyphenoxy)ethyl(methyl)amine

清らかである:99%

はかる:1g

価格 ($):222.0